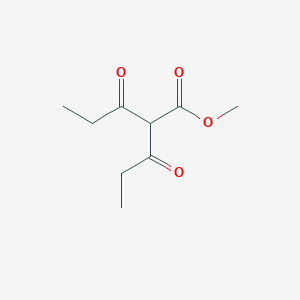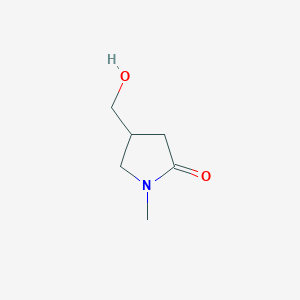
4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Übersicht
Beschreibung
4-(Hydroxymethyl)-1-methylpyrrolidin-2-one (4-HMPO) is a cyclic organic compound that is used in a variety of scientific and industrial applications. 4-HMPO is a versatile compound that can be used as a building block in the synthesis of other compounds, as a catalyst, and as a reagent. It is a highly reactive compound, and its properties make it an attractive choice for a variety of applications.
Wissenschaftliche Forschungsanwendungen
- Field : Polymer Research
- Application : HCPs are porous materials synthesized by Friedel Craft reactions . They have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
- Methods : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results : They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
- Field : Green Chemistry
- Application : Hydrogenative rearrangement of biomass-derived furfurals (furfural and 5-hydroxymethyl furfural) to C5 cyclic compounds (such as cyclopentanones and cyclopentanols) offers an expedient reaction route for acquiring O-containing value-added chemicals thereby replacing the traditional petroleum-based approaches .
- Methods : Extensive efforts have been made toward developing catalysts for multiple tandem conversions, including those with various metals and supports .
- Results : The methods highlighted in this review promote the development of C5 cyclic compound synthesis and provide insights to regulate bifunctional catalysis for other applications .
- Field : Organic Chemistry
- Application : A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule is a biologically important alkylaminophenol compound .
- Methods : This new alkylaminophenol compound is synthesized by the Petasis reaction .
- Results : The study did not provide specific results or outcomes obtained .
Hyper Cross-linked Polymers (HCPs)
Hydrogenative Rearrangement of Furfurals to C5 Cyclic Compounds
Synthesis of Alkylaminophenol Compounds
- Field : Polymer Research
- Application : The pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied. The resin is used as the most commonly polymer supports in peptide synthesis .
- Methods : The study used dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques. The model assumes that the Wang resin is pyrolyzed through three parallel independent reaction steps .
- Results : The study provided a model that can be used to describe in more detail the pyrolysis of the resin .
- Field : Thermal Analysis
- Application : This work examined the kinetic complexity of multi-step thermo-oxidative degradation processes using [4-(hydroxymethyl)phenoxymethyl] polystyrene resin .
- Methods : The study used thermal analysis (TGA-DTG-DTA) techniques. It applied both model-free and model-based methods .
- Results : The study found that isoconversional methods could successfully determine the correct number of process stages and presence of multiple reactions .
Pyrolysis Kinetics of [4-(Hydroxymethyl)phenoxymethyl]polystyrene (Wang) Resin
Thermo-Oxidative Degradation Process of [4-(Hydroxymethyl)phenoxymethyl] Polystyrene Resin
- Field : Green Chemistry
- Application : Hydroxymethylfurfural (HMF), also known as 5-(hydroxymethyl)furfural, is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid which is highly soluble in both water and organic solvents .
- Methods : HMF is produced industrially on a modest scale .
- Results : HMF is primarily being used in the food industry in form of a food additive as a biomarker as well as a flavoring agent for food products . It is also used as a carbon-neutral feedstock for the production of fuels and other chemicals .
- Field : Biotechnology
- Application : HMF oxidase (HMFO) from Methylovorus sp. is a recently characterized flavoprotein oxidase . HMFO is able to oxidize 5-hydroxymethylfurfural (HMF) into 2,5-furandicarboxylic acid (FDCA): a catalytic cascade of three oxidation steps .
- Methods : The study combined computational predictions with a novel effective library design to create a more robust HMFO .
- Results : The final HMFO variant is a promising candidate for industrial scale production of FDCA from HMF .
- Field : Biomedical Research
- Application : The antimicrobial activity of aminated chitosan modified with p-hydroxymethyl benzoate shows a higher inhibitory effect .
- Methods : The study involved the modification of aminated chitosan with p-hydroxymethyl benzoate .
- Results : The inhibitory actions are observed against a wide variety of microorganisms, including fungi, gram-positive bacteria, and gram-negative bacteria .
Production of Fuels and Other Chemicals
Creating a More Robust 5-Hydroxymethylfurfural Oxidase
Antimicrobial Activity of Modified Aminated Chitosan
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-5(4-8)2-6(7)9/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJLDXOAORTQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619993 | |
| Record name | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |
CAS RN |
59887-20-6 | |
| Record name | 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59887-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)
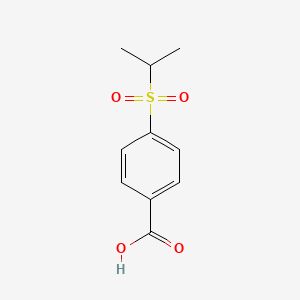
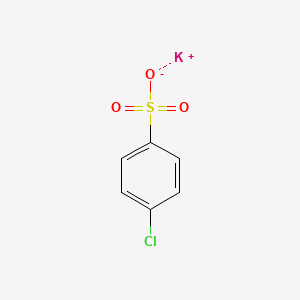
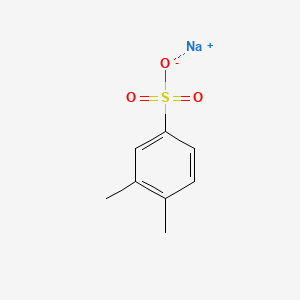
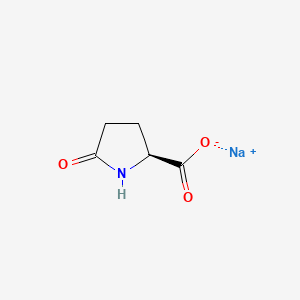



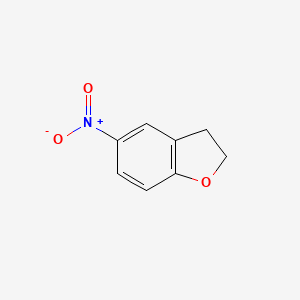
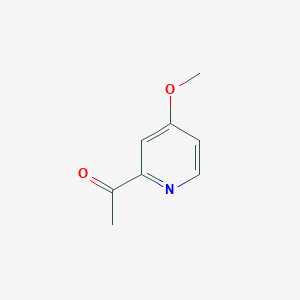

![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)

